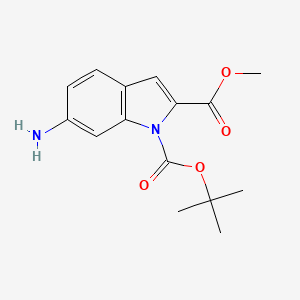

Méthyl 1-Boc-6-amino-indole-2-carboxylate

Vue d'ensemble

Description

“Methyl 1-Boc-6-amino-indole-2-carboxylate” is a chemical compound with the CAS Number: 1049677-82-8. It has a molecular weight of 290.32 and its IUPAC name is 1-tert-butyl 2-methyl 6-amino-1H-indole-1,2-dicarboxylate . It is typically stored at room temperature and appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for “Methyl 1-Boc-6-amino-indole-2-carboxylate” is 1S/C15H18N2O4/c1-15(2,3)21-14(19)17-11-8-10(16)6-5-9(11)7-12(17)13(18)20-4/h5-8H,16H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

“Methyl 1-Boc-6-amino-indole-2-carboxylate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 290.32 . The compound is typically stored at room temperature .

Applications De Recherche Scientifique

Traitement du cancer

Les dérivés de l'indole, y compris le méthyl 1-Boc-6-amino-indole-2-carboxylate, ont été identifiés comme des composés biologiquement actifs ayant des applications potentielles dans le traitement du cancer. Ils présentent des propriétés qui peuvent être exploitées pour cibler et traiter les cellules cancéreuses .

Activité antimicrobienne

Ces composés se sont avérés prometteurs dans la lutte contre les infections microbiennes. Leur structure leur permet d'interagir avec divers agents microbiens, ouvrant la voie au développement de nouveaux médicaments antimicrobiens .

Traitement des troubles

La partie indole est importante en biologie cellulaire et a été associée au traitement de divers troubles du corps humain. Cette large application en fait une cible précieuse pour la recherche pharmaceutique .

Agents antiviraux

Des dérivés spécifiques de l'indole ont démontré une activité inhibitrice contre des virus tels que le virus de la grippe A et le virus CoxB3. Le this compound a un potentiel d'agent antiviral, ce qui pourrait conduire à de nouveaux traitements contre les infections virales .

Immunomodulation

Les dérivés de l'indole sont explorés comme immunomodulateurs, en particulier dans le contexte du traitement du cancer. Ils peuvent contribuer à moduler le système immunitaire pour améliorer la réponse de l'organisme aux cellules cancéreuses .

Applications neurologiques

Le composé a montré un potentiel comme inhibiteur de la neurotoxine botulique. Cette application pourrait conduire à de nouveaux traitements pour les troubles neurologiques ou les affections causées par les neurotoxines .

Safety and Hazards

The safety information for “Methyl 1-Boc-6-amino-indole-2-carboxylate” indicates that it has a hazard statement of H302, which means it is harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

Mécanisme D'action

Target of Action

Methyl 1-Boc-6-amino-indole-2-carboxylate, also known as 1-tert-Butyl 2-methyl 6-amino-1H-indole-1,2-dicarboxylate, is a compound that has been studied for its potential biological activity . . Indole derivatives, in general, have been found to interact with a variety of targets, including enzymes, receptors, and other proteins, playing a significant role in cell biology .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways in which these enzymes are involved .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their interactions with different targets . These pathways can include those involved in cell signaling, metabolism, and other cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .

Result of Action

Indole derivatives have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interactions with its targets and its influence on various biochemical pathways .

Action Environment

The action of Methyl 1-Boc-6-amino-indole-2-carboxylate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature . These factors can affect the stability of the compound, its ability to interact with its targets, and its overall efficacy .

Analyse Biochimique

Biochemical Properties

Methyl 1-Boc-6-amino-indole-2-carboxylate, like other indole derivatives, has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives, including Methyl 1-Boc-6-amino-indole-2-carboxylate, have shown various effects on cells and cellular processes . They have been used in the treatment of cancer cells and microbes, among other applications

Molecular Mechanism

Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl 6-aminoindole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-11-8-10(16)6-5-9(11)7-12(17)13(18)20-4/h5-8H,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGLAIWBDIJLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylxanthine-[13C4,15N3]](/img/structure/B1424388.png)

![(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide](/img/structure/B1424391.png)

![5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine](/img/structure/B1424401.png)

![N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B1424404.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1424411.png)